N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, the reaction between 2-ethoxyphenyl azide and 3-methylphenylacetylene under copper(I) catalysis forms the triazole ring.
Carboxamide formation: The triazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the triazole ring or the substituents.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-fluorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-4-25-17-11-6-5-10-16(17)20-19(24)18-14(3)23(22-21-18)15-9-7-8-13(2)12-15/h5-12H,4H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXLTTYBVMYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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